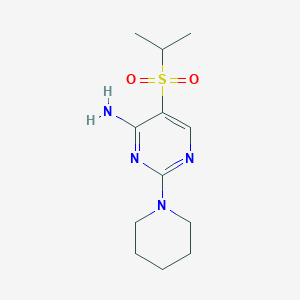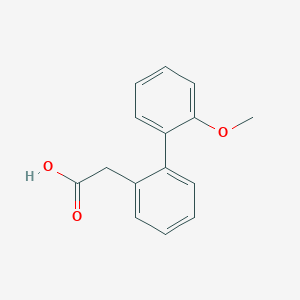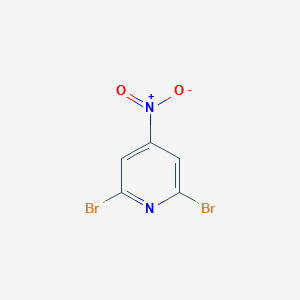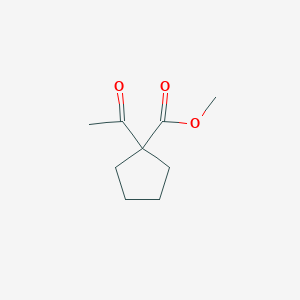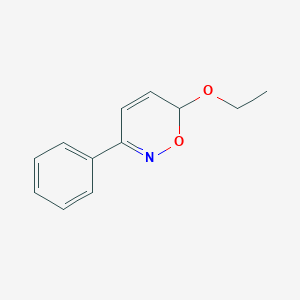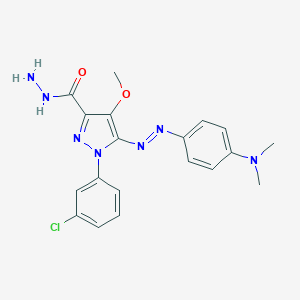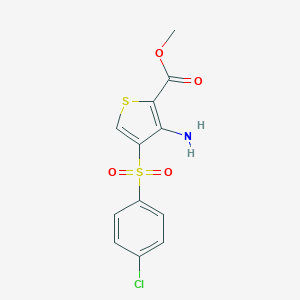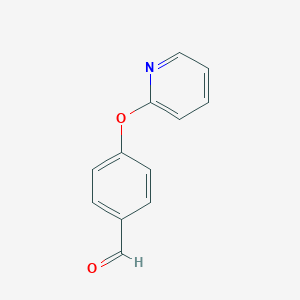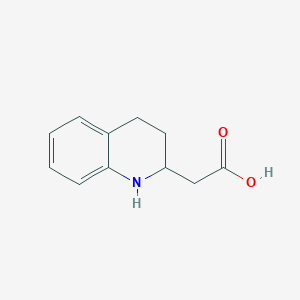
2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a quinoline ring system that is partially hydrogenated, making it a tetrahydroquinoline derivative. The presence of an acetic acid moiety further enhances its chemical reactivity and potential for diverse applications .
Mechanism of Action
Target of Action
This compound is a derivative of tetrahydroquinoline, a bicyclic structure that is often found in bioactive molecules . .
Mode of Action
Tetrahydroquinoline derivatives have been shown to interact with various biological targets through different mechanisms, such as π-stacking, hydrogen bonding, and hydrophobic interactions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring to a quinoline ring.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for substitution reactions
Major Products: The major products formed from these reactions include quinoline derivatives, hydrogenated tetrahydroquinoline compounds, and various substituted acetic acid derivatives .
Scientific Research Applications
2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(1,2,3,4-tetrahydroquinolin-4-yl)acetic acid: This compound has a similar structure but differs in the position of the acetic acid moiety.
1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share the tetrahydroquinoline core but have different substituents and functional groups.
Uniqueness: 2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVYWECHDZNEQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399307 |
Source


|
| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185854-45-9 |
Source


|
| Record name | (1,2,3,4-Tetrahydroquinolin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
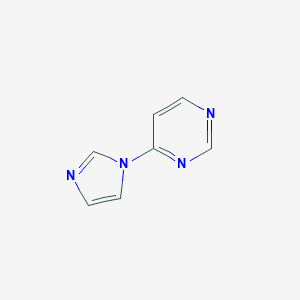
![Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B61601.png)
